molecular formula C27H26N2O3S B2460736 Ethyl 4-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate CAS No. 681275-90-1

Ethyl 4-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate

Cat. No.: B2460736
CAS No.: 681275-90-1
M. Wt: 458.58
InChI Key: SZWYINMHLODPAH-UHFFFAOYSA-N
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Description

Indole is a significant heterocyclic system found in many natural products and drugs . It’s an important type of molecule that plays a main role in cell biology . Benzoate, on the other hand, is an ester and is often used in the synthesis of various organic compounds .


Molecular Structure Analysis

The structure of indole-based compounds like your compound often resembles phenyl benzoate and 4-methoxy­phenyl benzoate, in terms of similar geometric parameters . The dihedral angle between the phenyl and benzene rings in such compounds is often around 60.17 (7)° .


Chemical Reactions Analysis

Indole derivatives are often used in multicomponent reactions to synthesize various heterocyclic compounds . They can also undergo reactions like methylation by dimethyl solphate .


Physical and Chemical Properties Analysis

Indole is crystalline and colorless in nature with specific odors . It contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and functional groups. Some indole derivatives have shown inhibitory activity against influenza A .

Future Directions

The future directions in the field of indole derivatives are promising. They have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is one of the future directions in this field .

Properties

IUPAC Name

ethyl 4-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S/c1-3-32-27(31)21-11-13-22(14-12-21)28-26(30)18-33-25-17-29(24-10-5-4-9-23(24)25)16-20-8-6-7-19(2)15-20/h4-15,17H,3,16,18H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWYINMHLODPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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